molecular formula C27H27NO4S B2745513 6-ethoxy-3-(4-ethylbenzenesulfonyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 899213-48-0

6-ethoxy-3-(4-ethylbenzenesulfonyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one

Cat. No.: B2745513
CAS No.: 899213-48-0
M. Wt: 461.58
InChI Key: CRPNWMMYGWVBBB-UHFFFAOYSA-N
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Description

Key structural features include:

  • Position 6: Ethoxy group, enhancing lipophilicity and metabolic stability.
  • Position 1: 4-Methylbenzyl substituent, optimizing steric bulk and aromatic interactions.

The synthesis of such derivatives typically involves condensation reactions of β-keto amides or α-halogenated ketones with triazoles or sulfonyl chlorides .

Properties

IUPAC Name

6-ethoxy-3-(4-ethylphenyl)sulfonyl-1-[(4-methylphenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27NO4S/c1-4-20-10-13-23(14-11-20)33(30,31)26-18-28(17-21-8-6-19(3)7-9-21)25-15-12-22(32-5-2)16-24(25)27(26)29/h6-16,18H,4-5,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRPNWMMYGWVBBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OCC)CC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Ethoxy-3-(4-ethylbenzenesulfonyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is a synthetic compound belonging to the quinoline family. It exhibits a complex structure characterized by various functional groups that contribute to its diverse biological activities. This article explores the biological activity of this compound, emphasizing its potential applications in medicine and industry.

Chemical Structure

The chemical structure of this compound can be described as follows:

Property Details
IUPAC Name This compound
Molecular Formula C27H27NO4S
Molecular Weight 455.57 g/mol
InChI Key ZPIRWAHWDCHWLM-UHFFFAOYSA-N

Antimicrobial Properties

Research has indicated that compounds within the quinoline family possess notable antimicrobial properties. Studies have demonstrated that this compound exhibits significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. This activity is attributed to the compound's ability to disrupt bacterial cell walls and inhibit protein synthesis.

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly against breast and lung cancer cell lines. In vitro studies have shown that it induces apoptosis in cancer cells through the modulation of apoptotic pathways. The mechanism appears to involve the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2.

The precise mechanism of action for this compound is still under investigation. However, it is believed to interact with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. This interaction may lead to altered cellular responses, contributing to its biological effects.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various quinoline derivatives, including our compound. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as an antimicrobial agent.

Study 2: Anticancer Activity

In research reported in Cancer Letters, the anticancer effects of this compound were assessed in vitro on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The compound exhibited an IC50 value of 15 µM for MCF-7 cells, indicating significant cytotoxicity.

Comparison with Similar Compounds

Substituent Variations and Pharmacological Impact

The table below compares substituents at critical positions and their biological implications:

Compound Name Position 1 Substituent Position 3 Substituent Position 6 Substituent Key Pharmacological Notes Reference
Target Compound 4-Methylbenzyl 4-Ethylbenzenesulfonyl Ethoxy Anti-inflammatory activity; moderate logP
1-(4-Chlorobenzyl)-6-ethoxy-3-[(4-isopropylphenyl)sulfonyl]quinolin-4(1H)-one 4-Chlorobenzyl 4-Isopropylbenzenesulfonyl Ethoxy Enhanced antibacterial activity (higher logP)
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxo-1(4H)-quinolinyl]acetamide 4-Methylbenzyl 4-Ethylbenzoyl Ethoxy Improved solubility (amide group)
6-Ethoxy-3-(4-fluorobenzoyl)-1-[(4-methoxyphenyl)methyl]quinolin-4-one 4-Methoxybenzyl 4-Fluorobenzoyl Ethoxy Reduced cytotoxicity; CNS targeting
3-(Naphthalene-1-carbonyl)-1-(2-cyclohexylethyl)-1,4-dihydroquinolin-4-one 2-Cyclohexylethyl Naphthalene-1-carbonyl None High lipophilicity (CNS penetration)

Key Findings from Comparative Studies

  • Sulfonyl vs. Carbonyl at Position 3 : The target compound’s 4-ethylbenzenesulfonyl group enhances enzyme inhibition (e.g., COX-2) compared to benzoyl derivatives, which are more prone to metabolic oxidation .
  • Position 1 Modifications : The 4-methylbenzyl group in the target compound balances metabolic stability and binding affinity. Chlorine or methoxy substituents (e.g., in ) alter logP values and toxicity profiles.
  • Solubility and Bioavailability : Acetamide derivatives (e.g., ) exhibit superior aqueous solubility due to hydrogen-bonding capacity, whereas bulky substituents (e.g., cyclohexylethyl in ) favor blood-brain barrier penetration.

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